Tetramethylammonium-trifluoromethanolate
Overview
Description
Tetramethylammonium-trifluoromethanolate is a useful research compound. Its molecular formula is C5H12F3NO and its molecular weight is 159.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The primary target of Tetramethylammonium-trifluoromethanolate is UDP-glucose 4-epimerase in humans . UDP-glucose 4-epimerase plays a crucial role in carbohydrate metabolism and catalyzes the interconversion of UDP-glucose and UDP-galactose.
Target of Action
Mode of Action
- this compound is still under investigation, but we know that it blocks several targets:
- It inhibits autonomic ganglia, affecting neurotransmission. By blocking these channels, it modulates membrane potential and ion flow. It interferes with cholinergic signaling .
Biochemical Analysis
Biochemical Properties
Tetramethylammonium-trifluoromethanolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the modulation of enzyme activity, binding to specific protein sites, and influencing the structural conformation of biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby affecting the overall biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function, which may be due to its gradual degradation or accumulation within cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are critical for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, thereby enhancing its efficacy in biochemical reactions .
Properties
IUPAC Name |
tetramethylazanium;trifluoromethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CF3O/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIVYZLFDYMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C([O-])(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660019 | |
Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189997-61-3 | |
Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium trifluoromethylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.